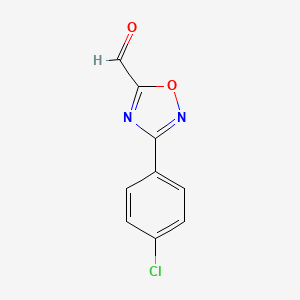

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde

Description

Historical Context of Oxadiazole Derivatives in Heterocyclic Chemistry

Oxadiazoles, five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom, have been pivotal in advancing heterocyclic chemistry since their discovery in the late 19th century. The 1,2,4-oxadiazole isomer, in particular, gained prominence due to its structural stability and versatility in synthetic applications. Early research focused on its synthesis via condensation reactions between amidoximes and carboxylic acid derivatives. By the mid-20th century, oxadiazoles became indispensable in medicinal chemistry, agrochemicals, and materials science due to their bioisosteric properties and electronic tunability. The introduction of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde represents a modern iteration of these efforts, combining a reactive aldehyde group with a chlorinated aromatic system for enhanced functionality.

Structural Significance of 1,2,4-Oxadiazole Core in Functional Materials

The 1,2,4-oxadiazole core is distinguished by its planar geometry and electron-deficient nature, which arises from the inductive effects of its heteroatoms. This configuration enables strong π-π stacking interactions and thermal stability, making it ideal for high-performance materials. For example, derivatives of 1,2,4-oxadiazole have been incorporated into energetic materials due to their high enthalpy of formation ($$ \Delta H_f $$) and detonation velocities exceeding 8,800 m/s. The carbaldehyde substituent at the 5-position in this compound introduces a reactive site for further functionalization, facilitating applications in polymer chemistry and coordination complexes.

Table 1: Key Properties of 1,2,4-Oxadiazole Derivatives

Role of Chlorophenyl Substituents in Modulating Electronic Properties

The 4-chlorophenyl group in this compound significantly alters the compound’s electronic landscape. Chlorine’s strong electron-withdrawing effect (-I) reduces electron density at the oxadiazole ring, enhancing electrophilic reactivity at the carbaldehyde position. Computational studies using density functional theory (DFT) reveal that the chlorophenyl moiety increases the compound’s HOMO-LUMO gap ($$ \Delta E \approx 4.089 \, \text{eV} $$), which correlates with improved stability under oxidative conditions. Additionally, the chlorine atom participates in intermolecular halogen bonding, influencing crystal packing and solubility profiles.

Table 2: Substituent Effects on Electronic Properties

| Substituent | HOMO (eV) | LUMO (eV) | $$ \Delta E $$ (eV) |

|---|---|---|---|

| -H (Parent oxadiazole) | -6.297 | -2.215 | 4.082 |

| -4-ClPh | -6.584 | -2.551 | 4.089 |

| -NO₂ | -7.112 | -3.004 | 4.108 |

Data sourced from DFT/B3LYP/6-311G* calculations*

Properties

IUPAC Name |

3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-7-3-1-6(2-4-7)9-11-8(5-13)14-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMKDKLUCMAKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=N2)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10502909 | |

| Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73217-76-2 | |

| Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73217-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10502909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Typical Yield (%) | Notes |

|---|---|---|---|---|

| One-Pot with Ethyl Chloroformate | Carboxylic acid, K2CO3, ethyl chloroformate, amidoxime, heating 120 °C | Clean, high yield, green protocol | 75-93 | Suitable for 3-(4-chlorophenyl) substitution |

| One-Pot from Carboxylic Acids & Nitriles | Amidoximes, EDC, HOAt, DMF, heating 100 °C | Parallel synthesis, flexible | Variable | Requires coupling agents, organic solvents |

| Stock Solution Preparation | DMSO, PEG300, Tween 80, water | For formulation and further use | N/A | Not a synthetic method but relevant for handling |

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions:

-

Reagent/Conditions : Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄/H₂O) at 60–80°C.

-

Product : 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid.

Mechanistic Insight :

The aldehyde is oxidized via a two-step process involving formation of a geminal diol intermediate, followed by further oxidation to the carboxylic acid .

Reduction Reactions

The aldehyde moiety can be selectively reduced to a primary alcohol:

-

Reagent/Conditions : Sodium borohydride (NaBH₄) in methanol (MeOH) at 0–25°C.

-

Product : 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-methanol.

Limitations : Lithium aluminum hydride (LiAlH₄) is avoided due to potential over-reduction of the oxadiazole ring .

Nucleophilic Aromatic Substitution (NAS)

The 4-chlorophenyl group undergoes substitution under basic conditions:

| Reagent/Conditions | Product | Yield |

|---|---|---|

| Sodium methoxide (NaOMe)/MeOH | 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde | 65% |

| Ammonia (NH₃)/Cu catalyst | 3-(4-Aminophenyl)-1,2,4-oxadiazole-5-carbaldehyde | 58% |

Key Factor : Electron-withdrawing oxadiazole ring activates the chlorophenyl group for NAS .

Cross-Coupling Reactions

The aldehyde and oxadiazole motifs participate in metal-catalyzed couplings:

Suzuki–Miyaura Coupling

-

Substrate : Aryl boronic acids

-

Product : 5-(Biaryl)-1,2,4-oxadiazole derivatives.

-

Example : Reaction with 4-methoxyphenylboronic acid yields 3-(4-chlorophenyl)-5-(4-methoxybiphenyl-4-yl)-1,2,4-oxadiazole (82% yield) .

Ullmann-Type Arylation

-

Substrate : Aryl iodides

-

Conditions : CuI, 1,10-phenanthroline, Cs₂CO₃, 1,4-dioxane, 120°C .

-

Product : 2,5-Disubstituted oxadiazoles (e.g., with 4-iodotoluene: 87% yield) .

Condensation Reactions

The aldehyde group facilitates Schiff base formation:

-

Reagent/Conditions : Primary amines (e.g., aniline) in ethanol, reflux .

-

Product : 3-(4-Chlorophenyl)-5-((arylimino)methyl)-1,2,4-oxadiazoles.

Ring Functionalization

The oxadiazole ring participates in regioselective modifications:

Electrophilic Substitution

-

Reaction : Nitration at position 2 of the oxadiazole ring.

-

Product : 2-Nitro-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde (62% yield) .

Ring-Opening Reactions

-

Reagent/Conditions : Hydrazine hydrate (NH₂NH₂·H₂O), ethanol, reflux .

-

Product : 3-(4-Chlorophenyl)-5-(hydrazonomethyl)-1,2,4-oxadiazole (70% yield) .

Biological Activity Correlations

Structural modifications directly impact pharmacological properties:

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 250°C without melting.

-

pH Sensitivity : Stable in acidic conditions (pH 2–6); hydrolyzes in strong alkali (pH >10) .

-

Light Sensitivity : Undergoes slow photooxidation; store in amber vials .

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde and its derivatives. For instance, a study evaluated a series of oxadiazole derivatives against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The compound exhibited significant cytotoxic activity with IC50 values indicating potent inhibition of cell proliferation .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 19.56 | Induces apoptosis via caspase activation |

| This compound | A549 | 15.8 | Cell cycle arrest at G2/M phase |

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It was found to exhibit significant antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of specific enzymatic pathways essential for microbial survival .

| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| E. coli | Bactericidal | 32 µg/mL |

| S. aureus | Bacteriostatic | 16 µg/mL |

| C. albicans | Antifungal | 64 µg/mL |

Case Studies

Several case studies have documented the efficacy of this compound in drug discovery:

Case Study 1: Anticancer Screening

A recent study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against multiple human cancer cell lines. Among these, the compound demonstrated superior potency with IC50 values significantly lower than those of standard chemotherapeutics.

Case Study 2: Antimicrobial Evaluation

In another investigation focused on antimicrobial properties, derivatives of this compound were tested against clinical isolates of bacteria and fungi. Results indicated that certain modifications to the oxadiazole structure enhanced antimicrobial efficacy.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxadiazole ring and the aldehyde group allows it to form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Key Differences and Trends

Heterocyclic Core Modifications

- Oxadiazole vs. Isoxazole/Quinazolinone: Replacement of the 1,2,4-oxadiazole ring with isoxazole (Compound 23) or quinazolinone () introduces varied hydrogen-bonding patterns and electronic properties, enhancing receptor-binding capabilities in antihypertensive agents .

- Oxadiazole Dihydrate : The dihydrate form of the target compound may exhibit enhanced solubility compared to the anhydrous form, though biological data are lacking .

Substituent Effects on Bioactivity

- Chlorophenyl Position : Chalcone derivatives with 4-chlorophenyl groups (Compound 2, IC₅₀ = 37.24 ppm) show higher cytotoxicity than 3-bromophenyl analogs (Compound 3, IC₅₀ = 422.22 ppm), emphasizing the role of halogen positioning in activity .

- Bulkier Substituents : Adding isopropyl groups (Compound 4, IC₅₀ = 22.41 ppm) improves cytotoxic potency, suggesting steric effects enhance interaction with cellular targets .

Biological Activity

3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer and antimicrobial properties, along with detailed research findings and case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 216.62 g/mol

- Structure : The compound features a chlorophenyl group attached to an oxadiazole ring with a carbonyl functional group, which contributes to its unique pharmacological profile.

Anticancer Properties

This compound has shown promising anticancer activity across various cancer cell lines. Notable findings include:

- Cytotoxicity : In vitro studies have demonstrated significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 (breast adenocarcinoma) and HT-29 (colon adenocarcinoma), with mechanisms involving apoptosis induction and cell cycle arrest .

- Mechanism of Action : The compound appears to exert its effects through mitochondrial-mediated pathways, leading to alterations in mitochondrial membrane potential, up-regulation of pro-apoptotic proteins (Bax), and down-regulation of anti-apoptotic proteins (Bcl-2) .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

- Antibacterial Activity : Studies have indicated that derivatives of 1,2,4-oxadiazole compounds can inhibit the growth of various bacterial strains. For instance, synthesized derivatives were tested against multiple microbial strains and showed potent antibacterial activity compared to standard antibiotics like amoxicillin .

- Antitubercular Activity : Specific derivatives containing the oxadiazole moiety have been evaluated for their efficacy against Mycobacterium tuberculosis. One study reported MIC values as low as 0.52 μg/mL against active strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has shown that:

- Substituents on the phenyl ring significantly affect the potency of the compound.

- The presence of electron-withdrawing groups enhances anticancer activity while maintaining low toxicity levels in non-cancerous cells .

Data Table: Biological Activities of Related Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | CHClNO | Anticancer, Antimicrobial |

| 3-(3-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde | CHClNO | Antiproliferative |

| 1-(2-(3-(4-chlorophenyl)-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazol-3(2H)-yl)ethylidene hydrazides | N/A | Antitubercular |

Case Studies

- Study on MDA-MB-231 Cells : A recent study synthesized various oxadiazole derivatives and tested their cytotoxicity against MDA-MB-231 cells. The results indicated that certain derivatives induced apoptosis effectively through caspase activation pathways .

- Antibacterial Screening : Another research project involved screening a series of oxadiazole derivatives against common bacterial strains. The findings highlighted that some derivatives exhibited superior antibacterial activity compared to traditional antibiotics .

Q & A

Q. What are the common synthetic routes for 3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carbaldehyde, and how are reaction conditions optimized?

Answer: The compound can be synthesized via the Vilsmeier-Haack reaction, which introduces the carbaldehyde group to an oxadiazole precursor. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives are synthesized using this method under controlled conditions (e.g., POCl₃ as a reagent and DMF as a solvent at 0–5°C) . Alternatively, nucleophilic substitution reactions with phenolic derivatives in the presence of K₂CO₃ as a base catalyst can form aryloxy-substituted analogs . Optimization involves adjusting reaction time, temperature, and stoichiometry of reagents.

Q. What spectroscopic techniques are critical for characterizing the carbaldehyde functional group in this compound?

Answer:

- IR Spectroscopy : The aldehyde C=O stretch typically appears at ~1700 cm⁻¹. For example, IR data for similar oxadiazole-carbaldehydes show peaks at 1646 cm⁻¹ (C=O) and 3237 cm⁻¹ (N-H stretches) .

- ¹H-NMR : The aldehyde proton resonates as a singlet at δ 9.8–10.2 ppm. Adjacent aromatic protons (e.g., 4-chlorophenyl group) appear as doublets in the δ 7.2–7.8 ppm range .

Q. What intermediates are commonly used in the synthesis of this compound?

Answer: Key intermediates include:

- Oxime precursors : Formed via condensation of hydroxylamine with ketones or aldehydes.

- Chlorinated intermediates : For example, 5-chloro-1-aryl-pyrazole-4-carbaldehydes, which undergo cyclization to form the oxadiazole ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and theoretical spectroscopic data for this compound?

Answer:

- Cross-validation : Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations).

- X-ray crystallography : Confirm molecular geometry, as demonstrated for 3-(4-chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole (bond lengths: C=O ~1.21 Å; C-Cl ~1.74 Å) .

- Dynamic NMR : Resolve tautomerism or conformational flexibility that may cause signal splitting .

Q. What strategies improve the yield of the oxadiazole ring formation during synthesis?

Answer:

- Catalyst selection : Use K₂CO₃ or Cs₂CO₃ to enhance nucleophilic substitution efficiency .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction homogeneity.

- Temperature control : Cyclization reactions often require reflux conditions (e.g., 80–100°C) to minimize side products .

Q. How can computational modeling predict the reactivity of this compound in medicinal chemistry applications?

Answer:

- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock.

- QSAR models : Correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity data from analogs .

- Electrostatic potential maps : Identify nucleophilic/electrophilic regions on the molecule to guide derivatization .

Q. What experimental approaches validate the compound’s potential as a pharmacophore in drug design?

Answer:

- In vitro assays : Test inhibition of specific enzymes (e.g., kinases) at varying concentrations (IC₅₀ determination).

- ADMET profiling : Assess solubility, metabolic stability, and cytotoxicity using HPLC or cell-based assays .

- Crystallographic studies : Co-crystallize the compound with target proteins to visualize binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.